molecular formula C23H20INS B14358249 2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide CAS No. 90328-29-3

2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B14358249
CAS No.: 90328-29-3
M. Wt: 469.4 g/mol
InChI Key: ZTLNRYBAZWMSEL-UHFFFAOYSA-M
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Description

2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzothiazolium core, which is substituted with a diphenylethenyl group and an ethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-(2,2-diphenylethenyl)benzothiazole with ethyl iodide under specific conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Aqueous sodium hydroxide or potassium cyanide in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted products where the iodide ion is replaced by other functional groups.

Scientific Research Applications

2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes for dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, such as proteins and nucleic acids, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of dye-sensitized solar cells, the compound acts as a photosensitizer, absorbing light and generating excited states that facilitate electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Diphenylethenyl)anthracene (DPEA): A compound with similar structural features but different electronic properties.

    2-(2,2-Diphenylethenyl)benzothiazole: A precursor in the synthesis of the target compound with similar reactivity.

Uniqueness

2-(2,2-Diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium iodide stands out due to its unique combination of structural features, which confer distinct electronic and photophysical properties

Properties

CAS No.

90328-29-3

Molecular Formula

C23H20INS

Molecular Weight

469.4 g/mol

IUPAC Name

2-(2,2-diphenylethenyl)-3-ethyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C23H20NS.HI/c1-2-24-21-15-9-10-16-22(21)25-23(24)17-20(18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-17H,2H2,1H3;1H/q+1;/p-1

InChI Key

ZTLNRYBAZWMSEL-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=C(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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